![molecular formula C20H20N4O5 B6490991 2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide CAS No. 891114-54-8](/img/structure/B6490991.png)

2-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

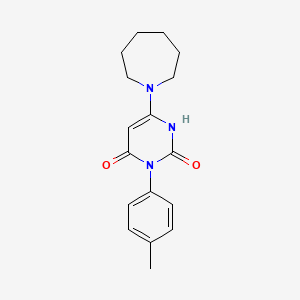

The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 5-oxopyrrolidin-3-yl group, and a carbamoyl amino benzamide group . It is a derivative of sulfonamides, which are known for their antibacterial properties .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of 1,4-benzodioxane-6-amine with other reagents in aqueous alkaline media . The structures of the synthesized derivatives are usually confirmed by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Molecular Structure Analysis

The molecular structure of the compound can be determined using spectroscopic techniques. The compound has a molecular weight of 416.5 and a topological polar surface area of 132 . The exact mass and monoisotopic mass of the compound are both 416.09768286 .Chemical Reactions Analysis

The compound, being a derivative of sulfonamides, may exhibit antibacterial properties. In a study, it was found to be an active inhibitor against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound also has seven rotatable bonds .科学的研究の応用

Antibacterial Agent

This compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .

Alzheimer’s Disease Treatment

Sulfonamides, which are part of the compound’s structure, have been reported to be useful in the treatment of Alzheimer’s disease . This compound could potentially be used in the development of new treatments for Alzheimer’s disease .

Anti-Cancer Agent

Sulfonamides have also been reported to display excellent inhibition properties against carbonic anhydrase . They have been publicized as potent HIV protease inhibitors and as anti-cancer agents .

Nonlinear Optical Material

A new organic nonlinear optical (NLO) material has been synthesized using a similar compound . The title compound exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave (CW) regime .

Anti-Inflammatory Agent

Benzodioxane and its derivatives, which are part of the compound’s structure, are identified as anti-inflammatory agents . This compound could potentially be used in the development of new anti-inflammatory treatments .

Enzyme Inhibitor

The synthesized derivatives of this compound were screened for inhibitory activity against lipoxygenase enzyme . This suggests that the compound could be used in the development of new enzyme inhibitors .

作用機序

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes are crucial for the proper functioning of the nervous system as they break down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various therapeutic effects.

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the nervous system.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound increases the levels of acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement, breathing, heart rate, and learning and memory.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels due to the inhibition of cholinesterase enzymes . This can lead to enhanced cholinergic signaling, which can have various effects depending on the specific physiological context.

将来の方向性

特性

IUPAC Name |

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5/c21-19(26)14-3-1-2-4-15(14)23-20(27)22-12-9-18(25)24(11-12)13-5-6-16-17(10-13)29-8-7-28-16/h1-6,10,12H,7-9,11H2,(H2,21,26)(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFVBGZQBORSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=CC=C4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B6490912.png)

![3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea](/img/structure/B6490916.png)

![3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6490921.png)

![1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490933.png)

![1-benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490944.png)

![3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea](/img/structure/B6490946.png)

![3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B6490951.png)

![3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B6490961.png)

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6490973.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6490985.png)

![methyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6491018.png)

![3-(4-fluorophenyl)-6-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491025.png)

![2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6491026.png)